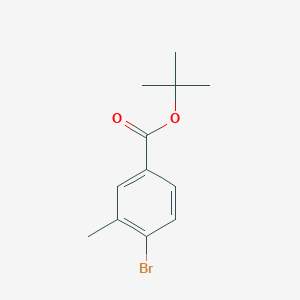
Tert-butyl 4-bromo-3-methylbenzoate
概述
描述
Tert-butyl 4-bromo-3-methylbenzoate: is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The preparation of tert-butyl 4-bromo-3-methylbenzoate typically involves the esterification of 4-bromo-3-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods:
Batch Process: In industrial settings, the esterification reaction is often conducted in batch reactors, where the reactants are mixed and heated to the desired temperature.
Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
化学反应分析
Types of Reactions:
Substitution Reactions: Tert-butyl 4-bromo-3-methylbenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to the corresponding 4-bromo-3-methylbenzyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can yield 4-bromo-3-methylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water under reflux conditions.
Reduction: Reagents like lithium aluminum hydride in dry ether or sodium borohydride in methanol at room temperature.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 4-hydroxy-3-methylbenzoate, 4-methoxy-3-methylbenzoate, or 4-amino-3-methylbenzoate.
Reduction Product: 4-bromo-3-methylbenzyl alcohol.
Oxidation Product: 4-bromo-3-methylbenzoic acid.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: Tert-butyl 4-bromo-3-methylbenzoate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry:
作用机制
Molecular Targets and Pathways:
Enzyme Inhibition: Tert-butyl 4-bromo-3-methylbenzoate can act as an inhibitor of specific enzymes, blocking their activity and affecting metabolic pathways.
Receptor Binding: The compound can bind to certain receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Mechanism:
Inhibition of Enzyme Activity: By binding to the active site of an enzyme, this compound prevents the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity.
Modulation of Receptor Activity: The compound can interact with receptors, either activating or inhibiting their function, leading to changes in cellular signaling and physiological responses.
相似化合物的比较
Tert-butyl 4-bromobenzoate: Similar structure but lacks the methyl group at the 3-position.
Tert-butyl 3-methylbenzoate: Similar structure but lacks the bromine atom at the 4-position.
Methyl 4-bromo-3-methylbenzoate: Similar structure but has a methyl ester group instead of a tert-butyl ester group.
Uniqueness:
属性
IUPAC Name |
tert-butyl 4-bromo-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHBTHGKWXRWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474358 | |
| Record name | TERT-BUTYL 4-BROMO-3-METHYLBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347174-28-1 | |
| Record name | TERT-BUTYL 4-BROMO-3-METHYLBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
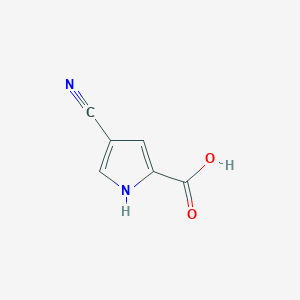

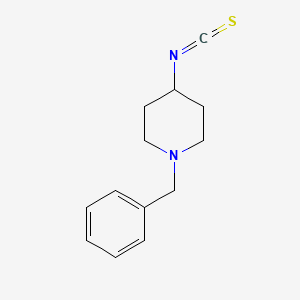



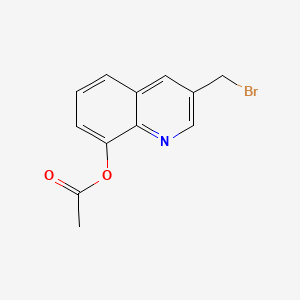
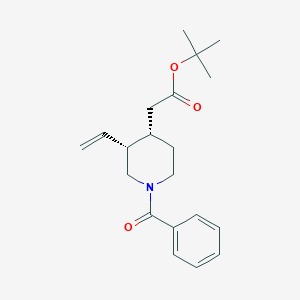
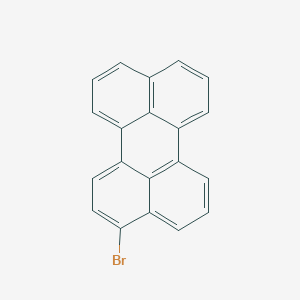
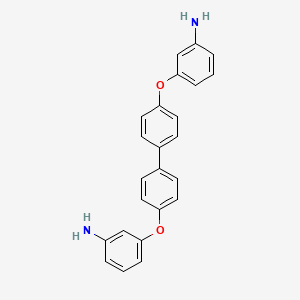
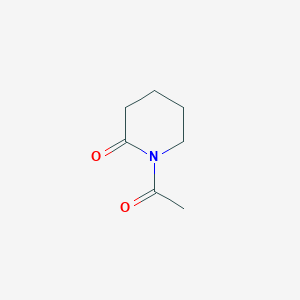
![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)
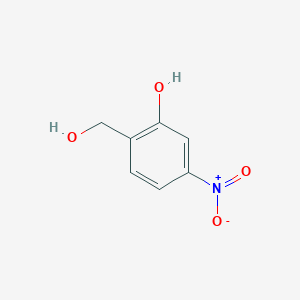
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)
